molecular formula C6H5BrN2O2 B1519837 3-Amino-6-bromopicolinic acid CAS No. 1052708-46-9

3-Amino-6-bromopicolinic acid

Cat. No.: B1519837
CAS No.: 1052708-46-9
M. Wt: 217.02 g/mol
InChI Key: HXBNYDVCPBSMTF-UHFFFAOYSA-N
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Description

3-Amino-6-bromopicolinic acid is a brominated derivative of picolinic acid, featuring an amino group at the 3-position and a bromine atom at the 6-position of the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with picolinic acid or its derivatives.

  • Amination: The amino group at the 3-position is introduced through nucleophilic substitution reactions using ammonia or an amine source under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions often use ammonia or primary amines.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Amino derivatives and reduced halides.

  • Substitution Products: Amides, esters, and other substituted picolinic acids.

Scientific Research Applications

3-Amino-6-bromopicolinic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Mechanism of Action

Target of Action

This compound is often used for research purposes

Action Environment

The action, efficacy, and stability of 3-Amino-6-bromopicolinic acid could be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other ions or molecules, and cellular environment could also affect its action and efficacy.

Comparison with Similar Compounds

  • 3-Amino-5-bromopicolinic acid: Similar structure with the bromine atom at the 5-position.

  • 6-Amino-3-bromopicolinic acid: Bromine atom at the 3-position, but with the amino group at the 6-position.

Uniqueness: 3-Amino-6-bromopicolinic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct position of the bromine and amino groups makes it particularly useful in certain chemical reactions and biological studies.

Properties

IUPAC Name

3-amino-6-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBNYDVCPBSMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670384
Record name 3-Amino-6-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052708-46-9
Record name 3-Amino-6-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-6-bromopicolinate (2.31 g, 10 mmoles) in 2:1 THF/MeOH (51 mL) was added 1.0 M LiOH (17 mL, 17 mmoles). After stirring for 16 hours, 1 N HCl (17 mL, 17 mmoles) was added and the THF/MeOH was removed in vacuo. The resulting solid was filtered, rinsed with cold H2O (4×20 mL) and pumped on yielding 3-amino-6-bromopicolinic acid (97%). LCMS (m/z): 216.9 (MH+); LC Rt=1.93 min.
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
51 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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